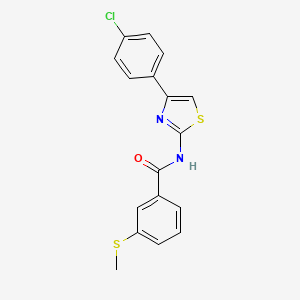

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide

Description

"N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide" is a thiazole-based benzamide derivative characterized by a 4-chlorophenyl substituent on the thiazole ring and a methylthio group on the benzamide moiety. Thiazole derivatives are pharmacologically significant due to their structural versatility and bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS2/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAPBYLAMLOPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazole.

Introduction of the Benzamide Moiety: The 4-(4-chlorophenyl)thiazole is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide share a thiazole-benzamide backbone, whereas triazole derivatives in feature a 1,2,4-triazole core.

Substituent Effects :

- Electron-Withdrawing Groups : The 4-Cl and 2,4-Cl₂ substituents in the target and compound enhance electrophilicity, whereas the methylthio group (SCH₃) in the target is electron-donating, modulating solubility and interaction profiles.

- Sulfur-Containing Groups : The methylthio group in the target contrasts with the sulfonyl (SO₂) groups in triazole derivatives, impacting hydrogen bonding and metabolic stability .

Spectroscopic Characterization

- IR Spectroscopy :

- NMR :

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a thiazole ring, a chlorophenyl group, and a methylthio substituent on a benzamide backbone. These structural components are essential for its biological activity. The synthesis typically involves the reaction of 4-chlorophenyl isothiocyanate with appropriate benzamide derivatives under controlled conditions, often utilizing solvents like DMF or DCM and catalysts such as triethylamine.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly in cancer and viral infections.

- Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing cellular signaling pathways.

Antiviral Activity

Research indicates that compounds with similar thiazole structures exhibit antiviral properties. For instance, derivatives have been shown to inhibit RNA polymerase activity in viruses such as Hepatitis C Virus (HCV), demonstrating an IC50 value as low as 0.35 μM in vitro settings .

Anticancer Properties

Studies have highlighted the potential of thiazole-containing compounds as anticancer agents. For example, this compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through caspase activation pathways.

Inhibition of Kinases

The compound has been investigated for its inhibitory effects on RET kinase, a target in certain cancers. In one study, it demonstrated moderate potency in ELISA-based kinase assays, indicating its potential as a lead compound for further development .

4. Case Studies and Research Findings

5. Toxicity and Safety Profile

While the biological activities are promising, assessing the toxicity profile is crucial. Initial studies suggest that the compound has a relatively low cytotoxicity against normal cell lines compared to cancerous ones, making it a candidate for further therapeutic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.